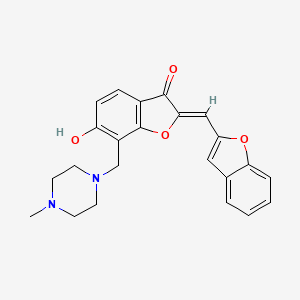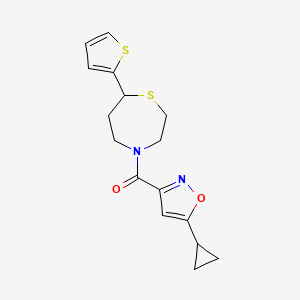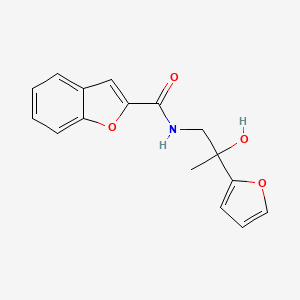
4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide, also known as AICAR, is a synthetic compound that has been widely used in scientific research for its potential as an anti-diabetic and anti-obesity agent. AICAR is a nucleotide analogue that activates AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism.
Wirkmechanismus
4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide activates AMPK, a key regulator of cellular metabolism that is activated in response to low energy levels. AMPK activation leads to increased glucose uptake and fatty acid oxidation, as well as decreased lipid synthesis and protein synthesis. This compound also activates PGC-1α, a transcriptional coactivator that regulates mitochondrial biogenesis and oxidative metabolism.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It has also been shown to increase fatty acid oxidation and decrease lipid accumulation in adipocytes, leading to decreased body weight and fat mass. This compound has also been shown to protect against neuronal damage in animal models of ischemia and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide is a useful tool for investigating the role of AMPK in cellular metabolism and for studying the potential therapeutic applications of AMPK activation. However, this compound has some limitations for lab experiments, including its potential for off-target effects and its short half-life in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective AMPK activators that have fewer off-target effects. Another area of interest is the investigation of the potential therapeutic applications of this compound and other AMPK activators in the treatment of metabolic disorders, neurodegenerative diseases, and cancer. Finally, there is interest in exploring the role of AMPK in the regulation of immune function and inflammation.
Synthesemethoden
4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide can be synthesized through a multistep process, starting from commercially available starting materials. The synthesis involves the reaction of 4,5-dicyanoimidazole with isobutylamine, followed by the reaction of the resulting intermediate with 2-chloro-N-isopropylacetamide. The final product is obtained through the hydrolysis of the amide group with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential as an anti-diabetic and anti-obesity agent. It has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells, as well as to increase fatty acid oxidation and decrease lipid accumulation in adipocytes. This compound has also been investigated for its potential as a neuroprotective agent, as it has been shown to protect against neuronal damage in animal models of ischemia and traumatic brain injury.
Eigenschaften
IUPAC Name |
4-amino-N-(2-methylpropyl)-1-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-7(2)5-13-11(16)10-9(12)6-15(14-10)8(3)4/h6-8H,5,12H2,1-4H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMKVHVPXMJSFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NN(C=C1N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(benzylsulfamoyl)-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2545040.png)
![1-((((3,5-Dichlorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2545041.png)
![3-(Thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2545043.png)


![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide](/img/structure/B2545050.png)



![3-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}pyrazole](/img/structure/B2545058.png)

![2-butan-2-ylsulfanyl-3-(4-ethoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2545060.png)

